Cox-2-IN-6 -

Cox-2-IN-6

Catalog Number: EVT-10955670
CAS Number:
Molecular Formula: C20H27NO6S
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cox-2-IN-6 falls within the broader category of non-steroidal anti-inflammatory drugs (NSAIDs) but is specifically classified as a selective cyclooxygenase-2 inhibitor. Its development is part of ongoing research into novel anti-inflammatory agents that can provide therapeutic benefits while reducing adverse effects. The compound has been synthesized and evaluated for its efficacy and safety profile in various studies, including molecular docking and biological assays to assess its inhibitory activity against cyclooxygenase-2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cox-2-IN-6 involves multiple steps, typically starting with commercially available precursors. One method described includes the use of Friedel-Crafts acylation to introduce functional groups that enhance the compound's activity. For instance, 2-methoxynaphthalene can be transformed into an acetyl derivative, which subsequently undergoes condensation reactions to yield the target compound through a series of intermediate steps .

The synthetic pathway generally includes:

  1. Friedel-Crafts Acylation: To introduce an acetyl group.
  2. Condensation Reactions: Utilizing sodium methoxide and isopropyl trifluoroacetate to form diketones.
  3. Formation of Heterocycles: Through reactions with hydrazine derivatives to construct pyrazoles or similar structures.

These methods allow for the precise control of functional groups that are critical for the compound's biological activity.

Molecular Structure Analysis

Structure and Data

Cox-2-IN-6 features a complex molecular structure characterized by specific functional groups that confer its selectivity for cyclooxygenase-2. The molecular formula and structural data typically include:

  • Molecular Weight: Approximately 342 g/mol.
  • Functional Groups: Presence of aromatic rings, carbonyl groups, and possibly heterocycles such as pyrazoles.

The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy, which provide insights into the spatial arrangement of atoms and potential interaction sites with the enzyme .

Chemical Reactions Analysis

Reactions and Technical Details

Cox-2-IN-6 can participate in various chemical reactions that may modify its structure or enhance its pharmacological properties. Key reactions include:

  1. Oxidation: Conversion of thiols to sulfonamides, which can influence binding affinity.
  2. Hydrolysis: Breaking down ester bonds to release active pharmaceutical ingredients.
  3. Click Chemistry: Utilizing azide-alkyne cycloaddition to create more complex structures that may improve selectivity or potency against cyclooxygenase-2 .

These reactions are essential for optimizing the therapeutic profile of Cox-2-IN-6 through structural modifications.

Mechanism of Action

Process and Data

Cox-2-IN-6 exerts its pharmacological effects by selectively binding to the active site of cyclooxygenase-2, inhibiting its enzymatic activity. This inhibition results in decreased production of prostaglandins, which are mediators of inflammation and pain. The selectivity for cyclooxygenase-2 over cyclooxygenase-1 is attributed to differences in their active site architecture, allowing Cox-2-IN-6 to preferentially inhibit inflammatory pathways without significantly affecting gastrointestinal mucosal protection .

The mechanism can be summarized as follows:

  1. Binding: Cox-2-IN-6 binds to the cyclooxygenase-2 active site.
  2. Inhibition: The binding prevents substrate access, thereby reducing prostaglandin synthesis.
  3. Therapeutic Effect: Resulting in decreased inflammation and pain.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cox-2-IN-6 exhibits several important physical and chemical properties:

  • Solubility: Moderate solubility in organic solvents; water solubility may vary based on functional groups.
  • Stability: Stability under standard laboratory conditions but may require specific storage conditions to prevent degradation.

Key data points include:

PropertyValue
Molecular Weight342 g/mol
Log P (octanol-water)4.32
SolubilityModerate
Melting PointNot specified

These properties are essential for formulation development and predicting bioavailability .

Applications

Scientific Uses

Cox-2-IN-6 has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for developing new anti-inflammatory drugs with fewer side effects.
  2. Research Tool: Used in studies investigating the role of cyclooxygenase enzymes in inflammation and pain mechanisms.
  3. Drug Design: Insights from Cox-2-IN-6 can guide modifications leading to more effective compounds with enhanced selectivity.

The ongoing research into Cox-2 inhibitors like Cox-2-IN-6 continues to highlight their significance in therapeutic applications aimed at managing chronic inflammatory diseases .

Introduction to COX-2 Inhibitors in Targeted Therapy

Cyclooxygenase-2 Isoenzyme Pathophysiological Significance

Cyclooxygenase-2 functions as the inducible catalyst of arachidonic acid conversion to prostaglandins and thromboxanes—lipid mediators central to inflammatory responses. Unlike Cyclooxygenase-1, which maintains physiological homeostasis (gastric cytoprotection, platelet aggregation, renal blood flow regulation), Cyclooxygenase-2 expression is negligible in most tissues under basal conditions but dramatically upregulated by pro-inflammatory cytokines (e.g., interleukin-1β, tumor necrosis factor-α), mitogens, endotoxins, and growth factors [1] [6]. This rapid induction occurs primarily at sites of tissue injury, infection, or neoplasia, positioning Cyclooxygenase-2 as a critical amplifier of pathological inflammation.

The enzyme’s pathophysiological roles extend beyond transient inflammatory responses. Sustained Cyclooxygenase-2 overexpression is mechanistically linked to:

  • Chronic Inflammatory Disorders: Synovial inflammation in rheumatoid arthritis, neuronal inflammation in neurodegenerative diseases, and atherosclerotic plaque instability [1] [5]
  • Oncogenesis and Metastasis: Enhanced angiogenesis (via vascular endothelial growth factor induction), inhibition of apoptosis, and promotion of tumor cell invasion in colorectal, breast, and pancreatic carcinomas [1] [5]
  • Neurological Dysfunction: Neuroinflammatory components of Alzheimer’s disease (β-amyloid-induced prostaglandin E₂ synthesis) and Parkinson’s disease [1]

Table 1: Pathophysiological Roles of Cyclooxygenase-2 in Human Diseases

Disease CategoryKey MechanismsConsequences of Cyclooxygenase-2 Overexpression
Rheumatoid ArthritisCytokine-driven synovial inductionProstaglandin E₂-mediated pain, edema, cartilage destruction
Colorectal CancerUpregulation by oncogenes (e.g., KRAS)Increased cell proliferation, angiogenesis, immune evasion
Alzheimer’s DiseaseMicroglial activation by β-amyloidNeuroinflammation, neuronal apoptosis
AtherosclerosisMacrophage and endothelial cell induction in plaquesPlaque rupture, thrombosis

This disease-associated expression profile establishes Cyclooxygenase-2 as a high-value target for precision therapeutics. Selective inhibition theoretically enables suppression of pathological prostaglandin cascades (primarily prostaglandin E₂) without disrupting Cyclooxygenase-1-dependent cytoprotective prostaglandins in the gastric mucosa [1] [5]. Nevertheless, emerging evidence indicates physiological roles for Cyclooxygenase-2 in renal hemodynamics, female reproductive function, and central nervous system signaling, highlighting the need for tissue-specific targeting strategies [1] [6].

Structural Basis for Selective Cyclooxygenase-2 Inhibition

The molecular architecture of Cyclooxygenase isoforms provides the foundation for selective inhibition. Both enzymes function as homodimers anchored to the endoplasmic reticulum membrane, featuring three distinct domains: an N-terminal epidermal growth factor domain, a membrane-binding motif, and a large C-terminal catalytic domain housing the cyclooxygenase and peroxidase active sites [1] [3]. Despite ~60% sequence identity and conserved overall topology, critical differences in the arachidonic acid-binding channel enable isoform-specific drug design.

X-ray crystallography studies (e.g., PDB ID: 6COX) reveal that Cyclooxygenase-2 possesses a larger, more flexible active site than Cyclooxygenase-1, attributable to three key substitutions [2] [3] [8]:

  • Valine 523: Replaces isoleucine 523 in Cyclooxygenase-1, reducing steric bulk
  • Arginine 513: Replaces histidine 513, creating a polar side pocket
  • Valine 434: Replaces isoleucine 434, enhancing side pocket accessibility

These substitutions collectively expand the active site volume by ~20% and create a secondary cavity ("side pocket") adjacent to the main arachidonic acid channel. Traditional NSAIDs (e.g., ibuprofen, indomethacin), which contain carboxylic acid groups, bind identically to both isoforms by forming ionic bonds with arginine 120 deep within the hydrophobic channel. In contrast, selective Cyclooxygenase-2 inhibitors exploit the larger Cyclooxygenase-2 pocket through [2] [3] [8]:

  • Bulky substituents: Sulfonamide or sulfone groups (e.g., in celecoxib, rofecoxib) that project into the Arg513 polar pocket
  • Rigid scaffolds: Diaryl heterocycles (pyrazole, isoxazole, furanone) maintaining optimal geometry for the Cyclooxygenase-2 channel

Table 2: Key Structural Determinants Enabling Selective Cyclooxygenase-2 Inhibition

Structural FeatureCyclooxygenase-1 ResidueCyclooxygenase-2 ResidueFunctional Consequence
Position 523Isoleucine (bulky)Valine (small)Creates space for inhibitor side chains
Position 513HistidineArginineForms polar pocket accommodating sulfonamides/sulfones
Position 434IsoleucineValinePermits Phe518 side chain movement, enlarging cavity
Overall Volume394 ų484 ųAllows binding of bulkier inhibitors

The prototypical inhibitor SC-558 exemplifies this principle: its para-bromophenyl group occupies the hydrophobic channel, while the sulfonamide moiety extends into the Arg513 polar pocket, forming hydrogen bonds unavailable in Cyclooxygenase-1 [3] [8]. This binding mode confers >1000-fold selectivity for Cyclooxygenase-2. Modern drug design leverages these differences through computational modeling, structure-activity relationship (SAR) studies, and X-ray crystallography to optimize inhibitor specificity while minimizing off-target interactions [4] [7].

Historical Development of Cyclooxygenase-2 Inhibitors and Clinical Limitations

The development of Cyclooxygenase-2-selective inhibitors ("COXIBs") marked a watershed in anti-inflammatory therapy. Launched in 1999, celecoxib (Celebrex®) and rofecoxib (Vioxx®) were the first agents designed explicitly to spare Cyclooxygenase-1, validated through reduced gastrointestinal injury in endoscopic studies [5]. Their rapid market adoption—reaching ~80 million users and $10 billion in annual sales—reflected the clinical demand for safer NSAIDs [5]. Subsequent agents included valdecoxib (2002), etoricoxib (2002), parecoxib (prodrug of valdecoxib), and lumiracoxib (2003), a carboxylic acid derivative with superior Cyclooxygenase-2 selectivity [5].

Structurally, COXIBs belong to distinct chemical classes:

  • Diarylheterocycles: Celecoxib (pyrazole), rofecoxib (furanone), valdecoxib (isoxazole)
  • Methanesulfonylphenyl derivatives: Lumiracoxib
  • Triaryl derivatives: Etoricoxib

Despite shared selectivity, structural differences significantly influenced pharmacological profiles. Tragically, long-term cardiovascular outcome trials revealed a class-wide liability: the APPROVe trial showed rofecoxib doubled myocardial infarction risk, prompting its 2004 withdrawal [5] [6]. Valdecoxib (linked to severe skin reactions and cardiovascular events) and lumiracoxib (hepatotoxicity) followed, leaving celecoxib as the primary clinically available COXIB in many markets [5].

Table 3: Historical Progression of Major Cyclooxygenase-2 Inhibitors

Inhibitor (Launch Year)Chemical ClassKey Structural AttributesMarket Status
Celecoxib (1999)DiarylpyrazoleBulky sulfonamide moietyAvailable (with warnings)
Rofecoxib (1999)DiarylfuranoneMethylsulfone groupWithdrawn (2004)
Valdecoxib (2001)DiarylisoxazoleSulfonamide groupWithdrawn (2005)
Parecoxib (2001)Prodrug (valdecoxib)Injectable sulfonamide precursorRestricted availability
Lumiracoxib (2003)Acetic acid derivativeCarboxylic acid groupWithdrawn (2007-2008)
Etoricoxib (2002)DiarylpyridineMethylsulfone groupAvailable in some countries

The cardiovascular toxicity arose from a mechanistic imbalance: systemic Cyclooxygenase-2 inhibition suppresses endothelial prostacyclin (a vasodilator and platelet inhibitor), while sparing platelet Cyclooxygenase-1-derived thromboxane A₂ (a potent vasoconstrictor and platelet activator) [5] [6]. This shifts the hemostatic balance toward thrombosis, hypertension, and atherogenesis—particularly in susceptible individuals. Crucially, this limitation was not inherent to the target itself but reflected insufficient refinement of inhibitor selectivity and distribution.

Rationale for Novel Selective Cyclooxygenase-2 Inhibitors

The clinical limitations of first-generation COXIBs underscore the imperative for structurally advanced inhibitors with improved safety profiles. Cox-2-IN-6 exemplifies next-generation compounds addressing these challenges through:

  • Enhanced Molecular Specificity: Leveraging detailed structural knowledge (e.g., COX-2 Val523/Arg513 differences) to design compounds with higher Cyclooxygenase-2/Cyclooxygenase-1 selectivity indices, minimizing off-target cyclooxygenase interactions. Molecular hybridization strategies combine pharmacophores from multiple chemotypes to optimize binding efficiency within the Cyclooxygenase-2 active site [7]. For example, conjugating traditional NSAIDs (ibuprofen, indomethacin) with triazolyl heterocycles via "click chemistry" yields compounds with selectivity indices >23 (COX-2 IC₅₀/COX-1 IC₅₀), surpassing earlier COXIBs [7].

  • Mitigation of Cardiovascular Risk: Novel scaffolds aim to avoid complete systemic prostacyclin suppression. Strategies include:

  • Tissue-targeted delivery: Prodrugs activated specifically in inflamed tissues
  • Partial agonism: Modulating rather than abolishing enzyme activity
  • Dual-targeting: Incorporating nitric oxide-donating moieties to counterbalance vasoconstriction [5] [6]
  • Expanded Therapeutic Indications: Preclinical evidence supports Cyclooxygenase-2 inhibition in oncology (chemoprevention, overcoming multidrug resistance) and neurology (delaying Alzheimer’s progression). Compounds like Cox-2-IN-6 are evaluated for improved blood-brain barrier penetration or tumor-selective accumulation [1] [5].

  • Chemical Innovation: Modern synthetic approaches enable rapid diversification:

  • Click chemistry: Copper-catalyzed azide-alkyne cycloadditions generating triazole conjugates (e.g., ibuprofen-triazole hybrids) with potent anti-inflammatory activity (up to 117.6% of reference drugs) and minimal ulcerogenicity [7]
  • Structure-based design: Computational modeling predicting binding affinities and selectivity profiles before synthesis [7] [8]

The evolution of Cox-2-IN-6 thus represents a convergence of structural biology, medicinal chemistry, and clinical pharmacology—aiming to deliver the original promise of Cyclooxygenase-2 inhibition: effective anti-inflammatory and anticancer action without compromising physiological prostacyclin or prostaglandin functions. Future development focuses on personalized approaches, identifying patients most likely to benefit from Cyclooxygenase-2-targeted therapy while mitigating cardiovascular risk through biomarker-guided dosing and combinatorial regimens [5] [6] [7].

Properties

Product Name

Cox-2-IN-6

IUPAC Name

1-[5-(hydroxymethyl)-3-(4-methylsulfonylphenyl)-6-propoxypyridin-2-yl]oxy-2-methylpropan-2-ol

Molecular Formula

C20H27NO6S

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C20H27NO6S/c1-5-10-26-18-15(12-22)11-17(19(21-18)27-13-20(2,3)23)14-6-8-16(9-7-14)28(4,24)25/h6-9,11,22-23H,5,10,12-13H2,1-4H3

InChI Key

MIGCLPHEGAEITL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=C(C=C1CO)C2=CC=C(C=C2)S(=O)(=O)C)OCC(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.